molecular formula C10H9ClO3 B011067 4-(2-Chlorophenyl)-4-oxobutanoic acid CAS No. 106263-50-7

4-(2-Chlorophenyl)-4-oxobutanoic acid

Cat. No.: B011067
CAS No.: 106263-50-7
M. Wt: 212.63 g/mol
InChI Key: JIFTXSSZTRPMNW-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-4-oxobutanoic acid is an organic compound with a molecular formula of C10H9ClO3 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 2-chlorophenyl group and a ketone group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and ethyl acetoacetate.

    Knoevenagel Condensation: The 2-chlorobenzaldehyde undergoes a Knoevenagel condensation with ethyl acetoacetate in the presence of a base such as piperidine or pyridine to form ethyl 4-(2-chlorophenyl)-3-oxobutanoate.

    Hydrolysis: The ester group in ethyl 4-(2-chlorophenyl)-3-oxobutanoate is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: this compound can be oxidized to this compound derivatives.

    Reduction: Reduction can yield 4-(2-chlorophenyl)-4-hydroxybutanoic acid.

    Substitution: Substitution reactions can produce various 2-substituted phenyl derivatives.

Scientific Research Applications

4-(2-Chlorophenyl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromophenyl)-4-oxobutanoic acid: Similar structure but with a bromine atom instead of chlorine.

    4-(2-Fluorophenyl)-4-oxobutanoic acid: Similar structure but with a fluorine atom instead of chlorine.

    4-(2-Methylphenyl)-4-oxobutanoic acid: Similar structure but with a methyl group instead of chlorine.

Uniqueness

4-(2-Chlorophenyl)-4-oxobutanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the chlorine atom can affect the compound’s pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy as a therapeutic agent.

Properties

IUPAC Name

4-(2-chlorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFTXSSZTRPMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604500
Record name 4-(2-Chlorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106263-50-7
Record name 4-(2-Chlorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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